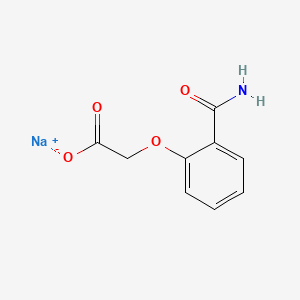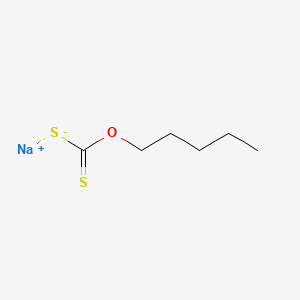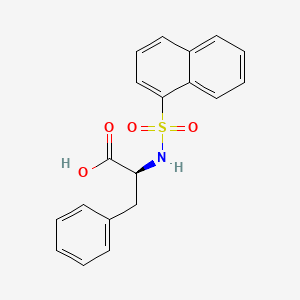
N-(1-Naphthalenesulfonyl)-L-phenylalanine
Vue d'ensemble
Description
“N-(1-Naphthalenesulfonyl)-L-phenylalanine” is a chemical compound with the CAS RN:90291-46-6 . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular formula of “N-(1-Naphthalenesulfonyl)-L-phenylalanine” is C19H17NO4S, and its molecular weight is 355.41 .Physical And Chemical Properties Analysis
“N-(1-Naphthalenesulfonyl)-L-phenylalanine” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . Its melting point ranges from 139.0 to 143.0 °C . The specific rotation [a]20/D is -32.0 to -34.0 deg (C=3, Acetone) .Applications De Recherche Scientifique
1. Microbial Synthesis and Isotopic Enrichment
Research has shown that N-(1-Naphthalenesulfonyl)-L-phenylalanine can be synthesized microbially. Brevibacterium methylicum, a methylotrophic bacterium, has been used for the preparative microbial synthesis of deuterium-labeled L-phenylalanine. This method allows obtaining deuterium-labeled L-phenylalanine with different levels of enrichment, which is significant for biomedical applications (Mosin et al., 2014).
2. Pyrolysis/GC/MS Analysis in Maillard Reaction
Pyrolysis/GC/MS has been employed to analyze specific products formed during the Maillard reaction, involving phenylalanine. The formation of pyridine and naphthalene derivatives from phenylalanine during this process was identified, highlighting its role in the complex biochemical reactions (Keyhani & Yaylayan, 1996).
3. Sorption of Organic Contaminants
Studies have explored the sorption behavior of various organic matters, including N-(1-Naphthalenesulfonyl)-L-phenylalanine, on carbon nanotubes. This research provides insights into environmental science, particularly in understanding the interactions between organic pollutants and nanomaterials (Wang, Lu, & Xing, 2008).
4. Specificity of Carboxypeptidase
Research on the specificity of carboxypeptidase has included the use of N-(1-Naphthalenesulfonyl)-L-phenylalanine as a substrate. This is significant in understanding the enzymatic activity and specificity in various biological processes (Stahmann, Fruton, & Bergmann, 1940).
5. Biosynthesis and Diagnostic Applications
The evaluation of metabolic pathways for the biosynthesis of L-phenylalanine using Brevibacterium methylicum has been conducted. This research is significant for producing isotopically labeled phenylalanine for medical diagnostics, such as in the detection of hereditary phenylketonuria (Mosin & Ignatov, 2016).
6. Inhibitor Design in Biochemistry
Studies have shown that small peptides containing N-(1-Naphthalenesulfonyl)-L-phenylalanine are potent inhibitors of certain enzymes, like PTP1B. This research aids in understanding the structural basis for inhibition and assists in the design of pharmaceutical inhibitors (Burke et al., 1996).
7. Molecular Dynamics Simulation in Drug Design
Molecular dynamics simulations involving phenylalanine derivatives, including N-(1-Naphthalenesulfonyl)-L-phenylalanine, have been used to understand the interaction mechanisms of certain inhibitors. This research is crucial for designing more effective drugs (Zhong et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHURKYFYGKGRT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623462 | |
| Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Naphthalenesulfonyl)-L-phenylalanine | |
CAS RN |
90291-46-6 | |
| Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
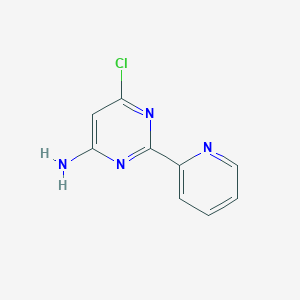
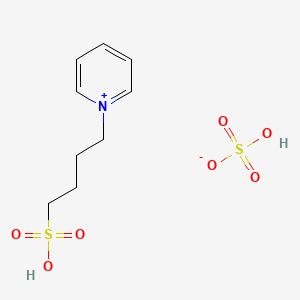

![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
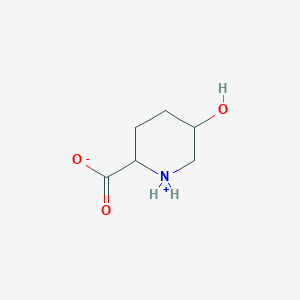
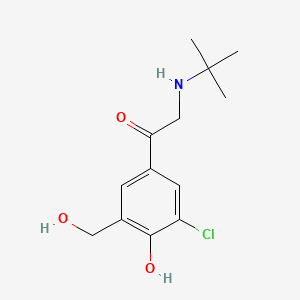
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)


